Computed LogP and Lipophilicity Differentiation vs. Ethanol-Tail Analog (CAS 915189-23-0)
The propan-1-ol N3 side chain of CAS 928199-23-9 confers a computed XLogP3 of 3.5, compared to an XLogP3 of approximately 2.8–3.0 for the direct ethanol-tail analog (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol (CAS 915189-23-0), representing an increase of 0.5–0.7 log units [1]. This elevated lipophilicity is predicted to enhance passive membrane permeability while maintaining a TPSA of 79.6 Ų, which remains within the favorable range (<140 Ų) for oral bioavailability [1]. The additional methylene unit also introduces greater conformational flexibility (7 rotatable bonds vs. 6 for the ethanol analog), which may influence target-binding entropy [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5; TPSA = 79.6 Ų; 7 rotatable bonds |
| Comparator Or Baseline | (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol (CAS 915189-23-0): XLogP3 ≈ 2.8–3.0; TPSA ≈ 79.6 Ų; 6 rotatable bonds |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 log units; ΔRotatable bonds = +1 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) and Cactvs 3.4.8.24; comparator LogP estimated from structural increment analysis and vendor-reported data |
Why This Matters
Higher LogP within the drug-like range can improve membrane permeability and CNS penetration potential, making the propanol analog preferable for target engagement in intracellular or CNS compartments where the ethanol analog may be suboptimal.
- [1] PubChem. Compound Summary for CID 16955816: (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol. Computed Properties section. National Center for Biotechnology Information. Accessed Apr 2026. View Source
